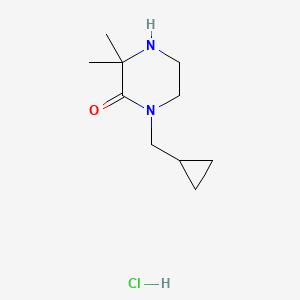
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride
説明
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, more commonly known as CMPP, is an organic compound with a wide range of applications in scientific research. CMPP is a small molecule used as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a type of G-protein coupled receptor (GPCR). It is a selective agonist of the M3 subtype of mAChR, which is involved in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and the release of hormones.
科学的研究の応用
CMPP is used as an agonist in a variety of scientific research applications. It is used to study the physiological processes mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, including smooth muscle contraction, neurotransmission, and the release of hormones. It is also used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of this compound.
作用機序
CMPP binds to the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which is a G-protein coupled receptor (GPCR). Upon binding, CMPP activates the receptor, which triggers a cascade of biochemical events that lead to the physiological effects mediated by the M3 subtype of this compound.
Biochemical and Physiological Effects
The activation of the M3 subtype of this compound by CMPP leads to a variety of physiological effects. These include smooth muscle contraction, neurotransmission, and the release of hormones. CMPP can also affect the release of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition.
実験室実験の利点と制限
CMPP is an effective agonist of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride and is widely used in scientific research. One of the main advantages of using CMPP is its high selectivity for the M3 subtype of this compound, which allows for more precise studies of the effects of various drugs and diseases on the receptor. However, one of the main limitations of using CMPP is its low potency, which means that higher concentrations of the compound must be used in order to achieve the desired effect.
将来の方向性
The use of CMPP in scientific research has numerous potential applications. For example, CMPP could be used to study the effects of various drugs on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, as well as the effects of various diseases on the receptor. Additionally, CMPP could be used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of this compound. Furthermore, CMPP could be used to study the effects of various drugs on the release of neurotransmitters, such as acetylcholine, which could lead to changes in behavior and cognition. Finally, CMPP could be used to study the effects of various drugs on the development and function of the nervous system.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDLAUNEUIONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1)CC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



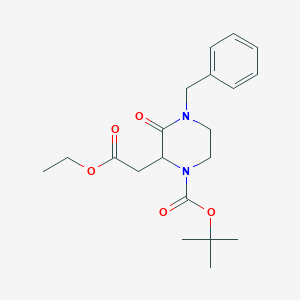
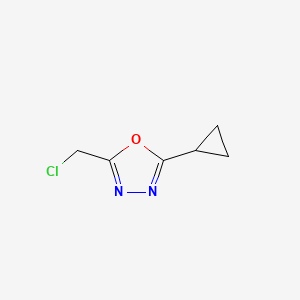

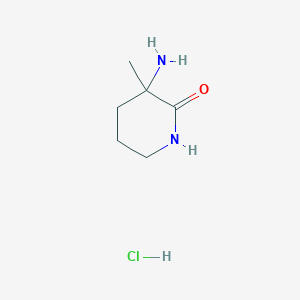
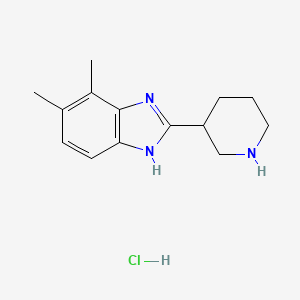
![3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid](/img/structure/B1486207.png)
![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1486212.png)
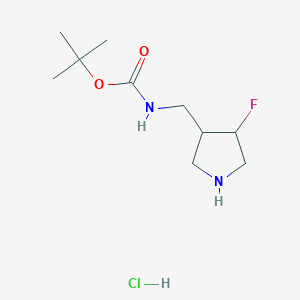
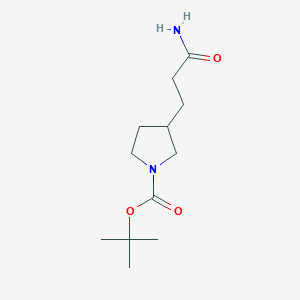
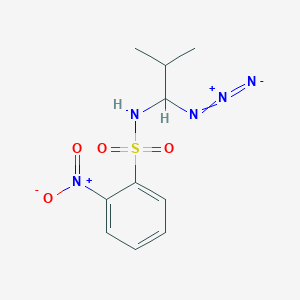
![1-[(3R)-1-Benzylpyrrolidinyl]-N-[(1R)-1-phenylethyl]-1-ethanamine](/img/structure/B1486218.png)
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)